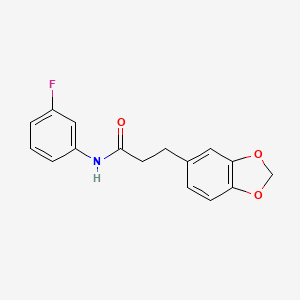

![molecular formula C13H18N2O3S B4623331 3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)

3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide

Übersicht

Beschreibung

3,4-Dimethoxy-N-[(propylamino)carbonothioyl]benzamide is a chemical compound with potential applications in various fields of chemistry and pharmacology. This compound is part of a broader family of benzamide derivatives, which have been extensively studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of compounds similar to 3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide often involves complex organic reactions. For example, a related compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a 'one-pot' reductive cyclization method (Bhaskar et al., 2019). This indicates that similar methods might be applicable for synthesizing 3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically characterized using techniques like X-ray diffraction, NMR, and mass spectrometry. For instance, a structurally similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was characterized revealing its crystal structure and intramolecular interactions (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives are known for their varied chemical reactions, often forming complex structures and showing reactivity under specific conditions. For example, certain benzamides undergo reactions like Bischler-Napieralski reaction to form distinct compounds (Browne et al., 1981). This suggests that 3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide may also participate in similar reactions.

Wissenschaftliche Forschungsanwendungen

Environmental Biodegradation

A novel and broad-spectrum herbicide, identified through soil bacteria capable of utilizing it as the sole carbon source, was studied for its degradation pathway. Amycolatopsis sp. M3-1, a bacterium, degraded the herbicide into several metabolites, proposing a novel biodegradation pathway. This research opens avenues for bioremediation techniques targeting herbicide residues in agricultural soils (Cai et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic conditions. These inhibitors demonstrate high efficiency and stability, suggesting potential applications in protecting industrial machinery and infrastructure against corrosion (Hu et al., 2016).

Pharmaceutical Research

Compounds with structural similarities to "3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide" have been evaluated for their antimicrobial properties. The synthesis and characterization of new benzothiazoles and quinazolinone derivatives highlight their potential as lead compounds for developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Materials Science

Research into the synthesis and characterization of benzamide derivatives with potential applications in materials science has been conducted. For instance, novel benzamide compounds have been synthesized and their structures determined, providing foundational knowledge for the development of new materials with specific properties (Saeed et al., 2010).

Catalysis and Organic Synthesis

Studies have focused on the catalytic properties of compounds for applications in organic synthesis. For example, cobalt-catalyzed carbonylation of C(sp2)-H bonds with azodicarboxylate as the carbonyl source represents a novel approach to synthesizing carbonylated products, which are valuable in organic synthesis and pharmaceutical manufacturing (Ni et al., 2016).

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(propylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-4-7-14-13(19)15-12(16)9-5-6-10(17-2)11(8-9)18-3/h5-6,8H,4,7H2,1-3H3,(H2,14,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSTWYYKFJSDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(propylcarbamothioyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)

![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4623255.png)

![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)

![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)

![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)

![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)

![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)

![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)